2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound featuring a furan ring and a cyclopropane-fused isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of furan-2-carboxaldehyde with a suitable cyclopropane derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the cyclopropane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects involves its interaction with specific molecular targets. The furan ring and cyclopropane moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A simpler furan derivative used in similar synthetic applications.
Cyclopropane-fused isoindoles: Compounds with similar structural motifs but different substituents on the cyclopropane ring.
Uniqueness
2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its combination of a furan ring and a cyclopropane-fused isoindole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C16H15NO3/c18-15-13-9-3-4-10(12-6-11(9)12)14(13)16(19)17(15)7-8-2-1-5-20-8/h1-5,9-14H,6-7H2 |
InChI Key |
CVYRGPUOIVOLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
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